Evocalcet

描述

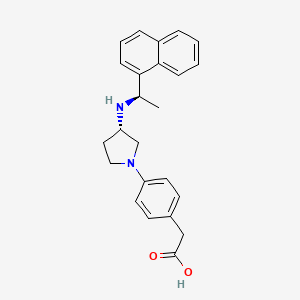

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNUIYPHQFXBAN-XLIONFOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101132784 | |

| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870964-67-3 | |

| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870964-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evocalcet [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870964673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evocalcet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EVOCALCET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58MLH082P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Evocalcet Action

CaSR Allosteric Modulation by Evocalcet

This compound functions as a positive allosteric modulator (PAM) of the CaSR. nih.govpnas.org This means it binds to a site on the receptor distinct from the primary (orthosteric) calcium-binding site and enhances the receptor's response to its natural ligand, extracellular calcium (Ca²⁺). scbt.comnih.gov

Cryo-electron microscopy (cryo-EM) studies have provided detailed insights into the binding of this compound to the CaSR. nih.govresearchgate.net this compound binds within a pocket located in the seven-transmembrane (7TM) domain of the CaSR. nih.govpnas.orgresearchgate.net This binding site is similar to that occupied by other arylalkylamine PAMs like Cinacalcet (B1662232) and negative allosteric modulators (NAMs) such as NPS-2143. nih.gove-century.us

Upon binding, this compound induces significant conformational changes in the CaSR homodimer. nih.gove-century.us Specifically, the binding of this compound to the 7TM domain is thought to stabilize the active conformation of the receptor. nih.govresearchgate.net This structural rearrangement involves the closure of the two heptahelical transmembrane domains, a change that is crucial for receptor activation. nih.govpdbj.org In the active state, this compound binding reduces the distance between the extracellular ends of the two TM6 helices while increasing the distance in the cytoplasmic region, a conformational shift that propagates the activation signal. e-century.us

| Characteristic | Description | Supporting Evidence |

|---|---|---|

| Binding Site | Binds to an allosteric pocket within the seven-transmembrane (7TM) domain of the CaSR. | Cryo-EM structural data. nih.govresearchgate.net |

| Modulation Type | Positive Allosteric Modulator (PAM). nih.govpnas.org | Functional assays showing potentiation of Ca²⁺ response. fda.gov.twbiorxiv.org |

| Conformational Change | Induces closure of the 7TMDs, stabilizing the active state of the receptor. nih.govpdbj.org Reduces the distance between extracellular ends of TM6 helices. e-century.us | Structural analysis from cryo-EM studies. nih.gove-century.us |

The primary consequence of this compound's allosteric modulation is a significant increase in the CaSR's sensitivity to extracellular Ca²⁺. patsnap.comnih.govscbt.com This means the receptor can be activated at lower concentrations of calcium than would normally be required. scbt.com In vitro pharmacological studies using HEK293 cells expressing the CaSR demonstrated that this compound shifts the Ca²⁺ concentration-response curve to a lower range, effectively potentiating the effect of calcium. fda.gov.tw This heightened sensitivity is critical in conditions like SHPT, where the parathyroid gland's CaSRs may be less responsive to circulating calcium levels. patsnap.com

Downstream Signaling Pathways Mediated by this compound-CaSR Interaction

Activation of the CaSR by the this compound-calcium complex triggers a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to the regulation of key hormones and cellular processes involved in mineral metabolism. nih.govmednexus.org

The most direct and clinically relevant downstream effect of this compound-mediated CaSR activation is the potent inhibition of parathyroid hormone (PTH) synthesis and secretion from the parathyroid glands. patsnap.commedchemexpress.comontosight.ai The CaSR on the surface of parathyroid chief cells is the primary regulator of PTH release; its activation signals that serum calcium levels are sufficient, thereby suppressing PTH secretion. nih.govnih.gov By enhancing the receptor's sensitivity, this compound effectively mimics the effect of high calcium levels, leading to a rapid and dose-dependent reduction in circulating PTH levels. fda.gov.twnih.gov This has been consistently demonstrated in both preclinical studies with animal models of SHPT and in clinical trials with dialysis patients. nih.govplos.orgdovepress.com

| Study Type | Model/Population | Key Finding | Citation |

|---|---|---|---|

| In Vitro | Human CaSR-expressing HEK293 cells | Dose-dependently increased intracellular Ca²⁺, indicating CaSR activation. | fda.gov.tw |

| Preclinical (In Vivo) | Rats with SHPT | Oral administration significantly decreased serum PTH levels for up to 24 hours. | plos.org |

| Clinical (Phase 1b/2a) | Hemodialysis patients with SHPT | Dose-dependently reduced iPTH levels, with the effect lasting around 72 hours. | nih.gov |

| Clinical (Phase 3) | Hemodialysis patients with SHPT | Demonstrated non-inferiority to cinacalcet in suppressing intact PTH levels. | dovepress.com |

Chronic overstimulation of the parathyroid glands in SHPT leads to glandular hyperplasia, characterized by an increase in the number of parathyroid cells. plos.orgnih.gov This cellular proliferation contributes to the persistent and excessive secretion of PTH. nih.govplos.org Research in rat models of CKD with SHPT has shown that this compound can suppress this process. plos.orgnih.gov In these studies, treatment with this compound significantly reduced parathyroid gland cell proliferation and decreased the size of the parathyroid glands compared to vehicle-treated controls. plos.orgplos.org This suggests that by restoring CaSR sensitivity, this compound may not only control PTH secretion but also mitigate the underlying glandular growth that drives refractory SHPT. plos.orgnih.gov

Fibroblast Growth Factor 23 (FGF23) is a hormone produced by osteocytes that plays a central role in phosphate (B84403) and vitamin D metabolism. e-enm.org In CKD, FGF23 levels are often markedly elevated and are associated with adverse cardiovascular outcomes. plos.org PTH is a known stimulus for FGF23 secretion. e-enm.org Clinical studies have shown that by reducing PTH levels, this compound also leads to a decrease in circulating FGF23 levels in patients with SHPT. nih.govnih.govtandfonline.com An ad hoc analysis of a phase 3 study found that intact FGF23 levels decreased in patients treated with this compound. plos.orgnih.gov This reduction in FGF23 may represent an additional beneficial effect of this compound on the complex mineral and bone disorders associated with CKD. tandfonline.com

Pharmacodynamics of this compound

The pharmacodynamic properties of this compound have been characterized in clinical studies involving healthy subjects and patients with SHPT undergoing dialysis. These studies demonstrate its effects on key biomarkers of mineral and bone disorder associated with CKD.

Dose-Dependent Suppression of Intact PTH

Clinical trials have consistently shown that this compound effectively suppresses intact parathyroid hormone (iPTH) levels in a dose-dependent manner. kdigo.orgbioscientifica.com In a study involving SHPT patients on hemodialysis, single oral doses of this compound resulted in a clear dose-proportional decrease in iPTH. ksn.or.krresearchgate.net At four hours after administration, the mean changes from baseline in iPTH were -13.45%, -48.49%, and -65.92% for the 1 mg, 4 mg, and 12 mg doses, respectively. ksn.or.krresearchgate.net By 72 hours post-administration, iPTH levels had nearly returned to baseline for all dose groups. ksn.or.krresearchgate.net

Studies with multiple dosing regimens have confirmed these suppressive effects. e-enm.orgbioscientifica.com After repeated administration, iPTH levels decreased and remained consistently low from the third day of treatment until the end of the study period. e-enm.org This sustained suppression highlights the consistent pharmacodynamic effect of the compound with continued administration. e-enm.org

Effects on Serum Calcium and Phosphorus Levels

Concurrent with its PTH-lowering effect, this compound induces a dose-dependent reduction in serum calcium levels. kdigo.orgbioscientifica.com In a study of single oral doses in hemodialysis patients, serum corrected calcium levels decreased in proportion to the dose administered. ksn.or.krresearchgate.net The changes from baseline to 24 hours were -2.64%, -4.23%, and -6.55% for the 1 mg, 4 mg, and 12 mg doses, respectively. ksn.or.krresearchgate.net This effect was persistent, with lower serum calcium levels maintained for a longer duration with increasing doses. ksn.or.kr Multiple-dose studies have also demonstrated that serum-corrected calcium levels persist at a lower level from day 3 until the end of treatment. e-enm.org

The effect of this compound on serum phosphorus is more complex. In human studies, this compound administration has been associated with a tendency for serum phosphorus levels to decrease. ksn.or.krkoreamed.org One study noted a dose-dependent decrease during a 14-day multiple-dose period. e-enm.org However, in some preclinical animal models, serum inorganic phosphorus (IP) levels tended to increase following this compound administration. reumatologiaclinica.orgd-nb.info This is thought to result from the potent suppression of PTH, which negates PTH's normal phosphaturic effect on the renal tubules. reumatologiaclinica.org

Impact on Bone Turnover Markers (e.g., PINP, CTX)

Secondary hyperparathyroidism induces a state of high-turnover bone disease. ksn.or.krreumatologiaclinica.org this compound has been shown to reduce the biochemical markers of this high bone turnover. researchgate.netamegroups.org In a 52-week long-term study, the median concentrations of several bone turnover markers, including bone-specific alkaline phosphatase (BSAP), total procollagen (B1174764) type 1 intact N-terminal propeptide (P1NP), and tartrate-resistant acid phosphatase 5b (TRACP-5b), decreased during the study period. amegroups.org Another head-to-head comparison study confirmed that mean levels of BAP, TRACP-5b, and P1NP decreased over time with this compound treatment, indicating a reduction in both bone formation and resorption. ksn.or.kr These findings suggest that by controlling PTH levels, this compound helps to normalize the rate of bone remodeling. ksn.or.kramegroups.org

Preclinical Pharmacological Investigations

Preclinical studies, both in vitro and in animal models, have been fundamental in elucidating the mechanism and efficacy profile of this compound prior to human trials.

In Vitro Studies on CaSR Activity and Selectivity

In vitro assays using human embryonic kidney (HEK293) cells stably expressing the human CaSR have confirmed that this compound is a positive allosteric modulator. frontiersin.orgamegroups.org It acts by sensitizing the receptor to extracellular calcium, causing concentration-response curves to shift toward lower calcium concentrations. frontiersin.orgamegroups.org this compound was shown to increase intracellular calcium concentration in a dose-dependent manner in these cells, with reported EC₅₀ (half-maximal effective concentration) values ranging from approximately 6.7 x 10⁻⁸ M to 2.43 x 10⁻⁷ M (243 nM). amegroups.orgnih.govkdigo.org

Regarding selectivity, in vitro studies using liver microsomes showed that this compound had no substantial direct inhibitory effect on major cytochrome P450 (CYP) isozymes, suggesting a lower potential for drug-drug interactions compared to the first-generation calcimimetic, cinacalcet, which is a known inhibitor of CYP2D6. frontiersin.org

Animal Models of SHPT and CKD-MBD

This compound has been extensively studied in various animal models of SHPT and CKD-mineral and bone disorder (CKD-MBD), primarily using rats. frontiersin.orgresearchgate.net In a 5/6 nephrectomy (Nx) rat model, which mimics human CKD, oral administration of this compound efficiently suppressed PTH secretion and lowered serum calcium levels. frontiersin.orgresearchgate.net The effect was observed at lower doses compared to cinacalcet, a difference attributed to this compound's higher bioavailability in rats. frontiersin.org A single oral dose in normal rats significantly reduced serum PTH at doses of ≥0.03 mg/kg and serum calcium at doses of ≥0.1 mg/kg. frontiersin.org

Further studies in CKD rat models have demonstrated broader benefits. In rats with SHPT induced by an adenine-containing diet, this compound treatment for five weeks prevented the increase in calcium and inorganic phosphorus content in the aorta, heart, and kidney, thereby suppressing ectopic calcification. reumatologiaclinica.org In 5/6 Nx rats, this compound was also shown to suppress parathyroid gland cell proliferation and reduce the size of parathyroid cells. reumatologiaclinica.org More recent investigations in CKD-SHPT rats demonstrated that this compound ameliorated high bone turnover, reduced the enlargement of osteocytic lacunae, and protected against cortical porosity, a key feature of bone fragility in CKD.

Mentioned Compounds

Pharmacological Profile of Evocalcet

Preclinical Efficacy in Rodent Models

Evocalcet has demonstrated significant efficacy in suppressing parathyroid hormone (PTH) and modulating mineral metabolism in various rodent models of secondary hyperparathyroidism (SHPT). In rats with chronic kidney disease (CKD) induced by adenine, a single oral administration of this compound at a dose of 0.3 mg/kg resulted in a marked decrease in serum PTH levels within two hours, an effect that was sustained for 24 hours. plos.org Repeated oral doses of this compound (0.3 to 3 mg/kg) for two weeks in mice also led to a significant reduction in serum PTH concentration starting at the 0.3 mg/kg dose level. fda.gov.tw

Studies in 5/6 nephrectomized (Nx) rats, a well-established model of CKD, further support these findings. Oral administration of this compound in these rats effectively suppressed the secretion of PTH. plos.org A single oral dose of this compound decreased serum PTH concentration at doses of 0.03 mg/kg and above. fda.gov.tw When administered daily for four weeks to 5/6 Nx rats with SHPT, this compound at doses of 0.1 and 0.3 mg/kg was associated with a significant reduction in serum PTH levels. plos.org

In addition to its effects on PTH, this compound also influences serum calcium and phosphate (B84403) levels. In adenine-induced CKD rats, five weeks of oral this compound treatment reduced serum PTH and calcium levels. plos.org Similarly, in mice, serum calcium concentration was decreased at a dose level of 1 mg/kg and above after two weeks of treatment. fda.gov.tw In 5/6 Nx rats, this compound significantly decreased serum calcium levels at doses of 0.1 mg/kg and above. fda.gov.twplos.org While this compound tended to decrease serum phosphate in human patients, a reduction in serum inorganic phosphorus was not observed in the adenine-induced CKD rat model, a discrepancy potentially attributed to the remaining kidney function in this animal model. plos.org

The table below summarizes the effects of this compound on key mineral metabolism parameters in different rodent models.

| Model | Parameter | Effect | Reference |

| Adenine-induced CKD rats | Serum PTH | Decreased | plos.org |

| Serum Calcium | Decreased | plos.org | |

| 5/6 Nephrectomized rats | Serum PTH | Decreased | plos.orgplos.org |

| Serum Calcium | Decreased | plos.org | |

| Mice | Serum PTH | Decreased | fda.gov.tw |

| Serum Calcium | Decreased | fda.gov.tw |

This compound has been shown to effectively suppress the excessive proliferation of parathyroid gland cells, a hallmark of secondary hyperparathyroidism. plos.org In a study using 5/6 nephrectomized (Nx) rats with SHPT, four weeks of oral this compound treatment significantly suppressed parathyroid gland enlargement and cell proliferation. plos.org Specifically, this compound treatment led to a significant decrease in the ratio of Bromodeoxyuridine (BrdU)-positive cells in the parathyroid glands compared to vehicle-treated CKD rats. plos.org

Furthermore, this compound treatment not only suppressed parathyroid gland cell proliferation but also reduced the size of parathyroid cells in CKD rats with SHPT. plos.orgnih.gov This anti-proliferative effect is significant as it suggests that this compound may help in preventing the progression of SHPT at an early stage by controlling the growth of the parathyroid gland. plos.org The suppression of parathyroid hyperplasia is believed to be a result of the activation of the Calcium-Sensing Receptor (CaSR), as reduced expression of CaSR is a primary cause of parathyroid cell proliferation. plos.org Studies have indicated that treatment with calcimimetics like this compound can increase the expression of both CaSR and Vitamin D Receptor (VDR) in the parathyroid glands of uremic rats, which could contribute to better control of SHPT. nih.gov

The table below details the observed effects of this compound on parathyroid gland hyperplasia in a rodent model.

| Model | Parameter | Effect | Reference |

| 5/6 Nephrectomized rats | Parathyroid gland enlargement | Suppressed | plos.org |

| Parathyroid cell proliferation | Suppressed | plos.orgplos.org | |

| Parathyroid cell size | Reduced | plos.orgnih.gov | |

| Ratio of BrdU-positive cells | Decreased | plos.org |

A critical complication of SHPT is ectopic calcification, the deposition of calcium and phosphate in soft tissues, which is strongly associated with cardiovascular events. plos.org Preclinical studies have demonstrated that this compound can prevent this pathological process. In chronic kidney disease (CKD) rats with SHPT induced by adenine, a five-week oral treatment with this compound prevented the increase in calcium and inorganic phosphorus content in the aorta, heart, and kidneys. plos.orgnih.gov Histological assessments confirmed that this compound suppressed calcification in these tissues. plos.orgnih.gov

This preventative effect on ectopic calcification is primarily attributed to this compound's ability to inhibit PTH secretion from the parathyroid glands, which in turn leads to a reduction in serum calcium levels. plos.org By controlling the underlying hormonal and mineral imbalances that drive ectopic calcification, this compound may play a crucial role in mitigating the cardiovascular risks associated with SHPT. plos.org The ability of this compound to prevent extraosseous mineral deposition has been highlighted as a significant benefit beyond its primary role in managing phosphocalcium metabolism. f1000research.comh1.co

The table below summarizes the findings related to this compound's effect on ectopic calcification in a rodent model.

| Model | Tissue | Effect on Calcification | Reference |

| Adenine-induced CKD rats | Aorta | Suppressed | plos.orgnih.gov |

| Heart | Suppressed | plos.orgnih.gov | |

| Kidney | Suppressed | plos.orgnih.gov |

Clinical Development and Efficacy of Evocalcet

Phase I Clinical Studies in Healthy Subjects

The initial phase of clinical development for evocalcet focused on establishing its safety, tolerability, and pharmacokinetic/pharmacodynamic profile in healthy individuals. A first-in-human, single-blind, placebo-controlled study was conducted in healthy Japanese subjects. This trial involved both single-dose and multiple-dose administrations of this compound. nih.govnih.gov

In the single-dose part of the study, subjects received doses ranging from 1 mg to 20 mg. nih.gov The results indicated that the time to reach maximum plasma concentration was between 1.5 to 2 hours, with a mean elimination half-life of approximately 13 to 20 hours. nih.govnih.gov A dose-proportional increase was observed in the maximum plasma concentration and the area under the plasma concentration-time curve, confirming linear pharmacokinetics within this dose range. nih.gov

The multiple-dose part of the study involved daily administration of 6 mg or 12 mg of this compound for eight days. nih.gov Pharmacodynamic assessments revealed that this compound effectively decreased intact parathyroid hormone (iPTH), corrected calcium, and phosphorus levels in a dose-proportional manner. nih.govresearchgate.net Notably, no upper gastrointestinal adverse events were reported at doses up to 12 mg in both single and multiple-dose administrations. nih.govresearchgate.net These initial findings suggested that this compound possessed a favorable safety and tolerability profile in healthy subjects, with predictable pharmacokinetics and the desired pharmacodynamic effects on mineral metabolism. nih.gov

A similar Phase I trial was conducted in healthy Chinese subjects to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound. tandfonline.com This open-label study included single-dose cohorts (1, 3, 6, and 12 mg) and a multiple-dose cohort (6 mg once daily for eight days). The results were consistent with the Japanese study, showing dose-dependent pharmacokinetic and pharmacodynamic properties. This compound was found to be well-tolerated in this population as well. tandfonline.com

Phase II Clinical Studies in SHPT Patients

Following the promising results in healthy volunteers, the clinical development of this compound progressed to Phase II studies to assess its efficacy and safety in the target patient population: individuals with SHPT undergoing hemodialysis.

A significant Phase IIb study was a randomized, double-blind, placebo-controlled, dose-finding trial conducted in Japanese hemodialysis patients with SHPT. plos.orgfigshare.com This study aimed to evaluate the efficacy, safety, and determine the optimal starting dose of this compound. plos.orgfigshare.com

In this 3-week study, patients were randomized to receive oral daily doses of this compound at 0.5 mg, 1 mg, or 2 mg, placebo, or an open-label active control of 25 mg of cinacalcet (B1662232). plos.org The primary efficacy endpoint was the percent change in iPTH from baseline to the end of treatment. plos.orgresearchgate.net

The study demonstrated a clear dose-response relationship for this compound in reducing iPTH levels. plos.org The mean percent changes in iPTH from baseline were -8.40%, -10.56%, and -20.16% in the 0.5 mg, 1 mg, and 2 mg this compound groups, respectively. In contrast, the placebo group showed a 5.44% increase in iPTH, while the cinacalcet 25 mg group had a -25.86% reduction. plos.orgfigshare.com The efficacy of this compound at a dose of 2 mg was found to be nearly equivalent to that of 25 mg of cinacalcet. plos.org

Secondary efficacy endpoints included the proportion of patients achieving a ≥30% reduction in iPTH from baseline. The results for these endpoints also supported the dose-dependent efficacy of this compound. Furthermore, treatment with this compound led to decreases in whole PTH, corrected calcium, ionized calcium, phosphorus, and intact fibroblast growth factor 23. plos.orgfigshare.com Based on the confirmed dose-response and safety profile, a 1 mg dose of this compound was deemed appropriate as an initial dose for patients with SHPT on hemodialysis. plos.orgh1.co

Table 1: Mean Percent Change in iPTH from Baseline in Phase IIb Study

| Treatment Group | Mean ± SD (%) | Median (Interquartile Range) (%) |

|---|---|---|

| This compound 0.5 mg | -8.40 ± 25.43 | -12.16 (-39.60, 12.16) |

| This compound 1 mg | -10.56 ± 22.86 | -14.24 (-27.85, 14.24) |

| This compound 2 mg | -20.16 ± 34.23 | -23.83 (-39.05, 23.83) |

| Placebo | 5.44 ± 25.85 | 3.52 (-35.39, 35.39) |

Phase III Clinical Studies in SHPT Patients

The efficacy and safety of this compound were further established in larger and longer-term Phase III clinical trials. These studies were designed to confirm the non-inferiority of this compound compared to the existing standard of care, cinacalcet, and to evaluate its long-term efficacy.

A pivotal Phase III, randomized, double-blind, double-dummy, head-to-head comparison trial was conducted in Japanese hemodialysis patients with SHPT to directly compare the efficacy and safety of this compound with cinacalcet over a 30-week period. nih.gov

The primary efficacy endpoint of this study was the non-inferiority of this compound to cinacalcet in the proportion of patients achieving a mean iPTH level between 60 to 240 pg/mL from week 28 to 30. nih.gov The results showed that 72.7% of patients in the this compound group and 76.7% of patients in the cinacalcet group achieved the target iPTH level. The between-group difference was -4.0% with a 95% confidence interval of -11.4% to 3.5%, which fell within the pre-specified non-inferiority margin of -15%. nih.govresearchgate.net This demonstrated that this compound was non-inferior to cinacalcet in suppressing iPTH. nih.gov

Another international, multicenter, randomized, double-blind study (the ORCHESTRA study) compared the efficacy of this compound and cinacalcet over 52 weeks in East Asian hemodialysis patients with SHPT. tmu.edu.twelsevierpure.comnih.gov The primary endpoint was the mean percentage change in iPTH levels from baseline to weeks 50-52. ksn.or.kr The mean percentage changes were -34.7% in the this compound group and -30.2% in the cinacalcet group. The between-group difference was -4.4% (95% CI: -13.1% to 4.3%), which was below the predefined 15% non-inferiority margin. tmu.edu.twelsevierpure.com Furthermore, a higher percentage of patients in the this compound group (67.3%) achieved a ≥30% decrease in iPTH from baseline compared to the cinacalcet group (58.7%). elsevierpure.comnih.gov

Table 2: Comparison of Efficacy Endpoints in Phase III Non-Inferiority Trial (30 Weeks)

| Efficacy Endpoint | This compound | Cinacalcet | Between-Group Difference (95% CI) |

|---|

The long-term efficacy of this compound was evaluated in a 52-week, multicenter, open-label Phase III study in Japanese hemodialysis patients with SHPT. researchgate.netnih.govh1.co A key aspect of this study was that it included patients who were switched from cinacalcet to this compound without a washout period, reflecting a real-world clinical scenario. nih.govh1.co

The study demonstrated a sustained and progressive improvement in the control of SHPT over the 52-week treatment period. The percentage of patients achieving the target iPTH concentration increased from 40.9% at baseline to 72.3% after 52 weeks of treatment with this compound. researchgate.netnih.govh1.co Throughout the study, the corrected serum calcium and phosphorus levels remained largely unchanged, indicating stable mineral metabolism control. researchgate.netnih.gov These findings confirmed the long-term efficacy of this compound in managing SHPT in hemodialysis patients, including those who were previously treated with cinacalcet. nih.gov A post-hoc analysis of a Phase III trial also showed that after 30 weeks of treatment, median iPTH levels were within the target range for both patients with and without prior cinacalcet use. nih.gov

Table 3: Proportion of Patients Achieving Target iPTH in Long-Term (52-Week) Study

| Timepoint | Percentage of Patients Achieving Target iPTH |

|---|---|

| Baseline | 40.9% |

Combination Therapy with Vitamin D Receptor Activators

The clinical utility of this compound has been evaluated in combination with vitamin D receptor activators (VDRAs), a standard therapy for secondary hyperparathyroidism (SHPT). An ad hoc analysis of a phase 3 study involving hemodialysis patients investigated the efficacy and safety of this combination therapy. Patients were stratified into three groups based on their weekly intravenous VDRA dose: a no-dose group (NDG), a low-dose group (LDG; <1.5 μg), and a high-dose group (HDG; ≥1.5 μg). nih.govplos.org

In all groups, treatment with this compound led to a decrease in intact parathyroid hormone (iPTH), corrected calcium, and phosphorus levels. nih.gov Notably, a greater proportion of patients in the low and high-dose VDRA groups achieved the target for corrected calcium compared to the no-dose group. nih.govnih.gov This suggests a complementary effect of VDRAs in maintaining calcium homeostasis when PTH levels are lowered by this compound. plos.org Furthermore, the combination therapy was associated with a lower incidence of hypocalcemia compared to this compound alone. nih.govnih.gov The study also observed a reduction in fibroblast growth factor-23 (FGF23) levels across all groups, indicating a beneficial impact on this important marker of mineral and bone disorder. nih.govplos.org

Table 1: Achievement of Therapeutic Targets with this compound in Combination with VDRAs

| Therapeutic Target | No VDRA Dose Group | Low VDRA Dose Group (<1.5 μg/week) | High VDRA Dose Group (≥1.5 μg/week) |

|---|---|---|---|

| Corrected Calcium (8.4-10.0 mg/dL) | Lower Achievement Rate | Higher Achievement Rate | Higher Achievement Rate |

| Hypocalcemia Incidence | Higher Incidence | Lower Incidence | Lower Incidence |

Data from an ad hoc analysis of a phase 3 study. nih.govnih.gov

Efficacy in Specific Patient Subpopulations

This compound has demonstrated significant efficacy in reducing PTH levels in patients with SHPT undergoing hemodialysis. In a long-term, 52-week study, the percentage of patients achieving the target intact parathyroid hormone (iPTH) concentration (60–240 pg/mL) as per the Japanese Society for Dialysis Therapy (JSDT) guidelines increased from 40.9% at baseline to 72.3% after 52 weeks of treatment. researchgate.net Throughout this period, corrected serum calcium and phosphorus levels remained largely stable. researchgate.net

A phase 3 head-to-head comparison with cinacalcet established the non-inferiority of this compound in suppressing iPTH. nih.gov The study showed that both treatments effectively lowered iPTH, serum calcium, phosphorus, and FGF-23 levels over time. nih.gov Another study focusing on pharmacodynamics in hemodialysis patients showed that multiple doses of this compound effectively reduced iPTH and serum-corrected calcium levels. nih.gov The efficacy of this compound in this patient population appears to be consistent, irrespective of the dialysate calcium concentration used during hemodialysis. researchgate.net

Table 2: Efficacy of this compound in Hemodialysis Patients with SHPT (52-Week Study)

| Efficacy Endpoint | Baseline | 52 Weeks |

|---|---|---|

| Patients Achieving Target iPTH (60-240 pg/mL) | 40.9% | 72.3% |

Data from a long-term, open-label study. researchgate.net

The efficacy of this compound has also been established in the population of patients with SHPT undergoing peritoneal dialysis (PD). A long-term study dedicated to this patient group demonstrated that this compound is an effective treatment. nih.gov

In this study, the primary endpoint was the proportion of patients achieving a mean iPTH level of 60–240 pg/mL during the evaluation period of weeks 30 to 32. The results showed that 71.8% of patients on this compound reached this target. nih.gov The study, which included a 20-week extension period, found that at week 52, the achievement rate was even higher, with 83.3% of the remaining patients meeting the target iPTH levels. nih.gov This indicates a sustained and potentially improving efficacy with long-term administration in the PD population. nih.govnih.gov

Table 3: Efficacy of this compound in Peritoneal Dialysis Patients with SHPT

| Timepoint | Percentage of Patients Achieving Target iPTH (60-240 pg/mL) |

|---|---|

| Weeks 30-32 | 71.8% |

| Week 52 | 83.3% |

Data from a long-term study in peritoneal dialysis patients. nih.govnih.gov

While there is no specific clinical trial data for this compound in a formally defined "refractory SHPT" population, a post-hoc analysis of a phase 3 study provides insights into its efficacy in a difficult-to-treat group: patients who had been previously treated with cinacalcet ("users") versus those who were cinacalcet-naïve ("non-users"). nih.gov Patients with prior cinacalcet use often represent a population with more severe or less responsive SHPT. nih.govresearchgate.net

The study found that after 30 weeks of treatment with this compound, median iPTH levels fell within the target range for both groups. nih.gov However, a significantly higher proportion of cinacalcet-naïve patients achieved the target iPTH range (81.6%) compared to those previously treated with cinacalcet (67.1%). nih.govresearchgate.net Despite this difference, the fact that a substantial majority of the previously treated group still achieved the therapeutic goal indicates that this compound is an effective treatment option for patients who may not have responded optimally to or tolerated prior calcimimetic therapy. nih.gov

Table 4: Achievement of Target iPTH in Cinacalcet-Naïve vs. Previously Treated Patients

| Patient Group | Percentage Achieving Target iPTH (60-240 pg/mL) |

|---|---|

| Cinacalcet-Naïve (Non-users) | 81.6% |

| Previously on Cinacalcet (Users) | 67.1% |

Data from a post-hoc analysis of a phase 3 study at 30 weeks. nih.govresearchgate.net

Achievement of Therapeutic Targets for PTH and Mineral Metabolism

A primary goal in the management of SHPT is the simultaneous control of parathyroid hormone, calcium, and phosphorus levels to within the target ranges recommended by clinical practice guidelines, such as those from the Japanese Society for Dialysis Therapy (JSDT). nih.gov Clinical studies have demonstrated the effectiveness of this compound in helping patients achieve these targets.

In a study involving patients who had previously been treated with cinacalcet, 67.1% achieved the JSDT target for iPTH (60–240 pg/mL). nih.gov The achievement rates for corrected calcium (8.4–10.0 mg/dL) and phosphorus (3.5–6.0 mg/dL) in this group were 67.1% and 69.7%, respectively. researchgate.net For cinacalcet-naïve patients, the iPTH target achievement rate was even higher at 81.6%, with 68.4% reaching both the calcium and phosphorus targets. nih.govresearchgate.net

In the peritoneal dialysis population, 71.8% of patients achieved the target mean iPTH level during the 30-32 week evaluation period. nih.gov Furthermore, a study analyzing different final doses of this compound in hemodialysis patients showed that at week 30, the achievement rate for the target iPTH range was 79% in the low-dose group, 73% in the medium-dose group, and 58% in the high-dose group, indicating that a majority of patients across different dose requirements can reach the therapeutic goal. plos.org

Table 5: Achievement of JSDT Therapeutic Targets with this compound

| Patient Population | Target iPTH (60-240 pg/mL) | Target Corrected Calcium (8.4-10.0 mg/dL) | Target Phosphorus (3.5-6.0 mg/dL) |

|---|---|---|---|

| Previously on Cinacalcet | 67.1% | 67.1% | 69.7% |

| Cinacalcet-Naïve | 81.6% | 68.4% | 68.4% |

| Peritoneal Dialysis | 71.8% | Not Reported | Not Reported |

Data from various clinical studies. nih.govnih.govresearchgate.net

Safety and Tolerability Profile

Adverse Event Profile in Clinical Trials

Clinical trials have established a safety profile for evocalcet, with a notable reduction in certain adverse events compared to the first-generation calcimimetic, cinacalcet (B1662232).

Hypocalcemia, a known class effect of calcimimetics due to their mechanism of action in lowering parathyroid hormone (PTH) and subsequently serum calcium levels, is an observed adverse event with this compound. In a study involving healthy Japanese subjects, a single dose of 1 to 12 mg of this compound did not produce any adverse events; however, in a multiple-dose study, one subject (17%) in the 12 mg group experienced moderate tetany, which was attributed to decreased calcium levels. nih.gov This event resolved after administration of the investigational drug was discontinued (B1498344) and calcium gluconate hydrate (B1144303) was administered. nih.gov

In a Phase 2b study with hemodialysis patients, calcium decrease-related events (defined as "blood calcium decreased," "corrected calcium decreased," and "hypocalcemia") were reported in 10.0% of patients in the 2 mg this compound group, which was the same incidence as in the cinacalcet group. plos.org Another study found that "blood calcium decreased" was a notable adverse event, occurring in 33.0% of patients receiving multiple doses of 4 mg. researchgate.net The most frequently reported adverse drug reaction in a long-term study was decreased adjusted calcium. nih.gov However, the incidence of hypocalcemia did not differ significantly between this compound and cinacalcet in a head-to-head comparison. researchgate.net Interestingly, one study noted that the incidence of hypocalcemia was less common in patients receiving concomitant vitamin D receptor activators. plos.org

Table 1: Incidence of Hypocalcemia-Related Adverse Events in Clinical Trials

| Study Population | This compound Dose | Incidence of Hypocalcemia-Related Events | Comparator (Cinacalcet) Incidence |

|---|---|---|---|

| Healthy Subjects (multiple dose) nih.gov | 12 mg | 17% (tetany) | N/A |

| Hemodialysis Patients (Phase 2b) plos.org | 2 mg | 10.0% | 10.0% |

| Hemodialysis Patients (multiple dose) researchgate.net | 4 mg | 33.0% ("blood calcium decreased") | N/A |

| Hemodialysis Patients (long-term) nih.gov | Dose-adjusted | Most frequent ADR | N/A |

A key advantage of this compound is its significantly lower incidence of gastrointestinal (GI)-related adverse events, such as nausea and vomiting, compared to cinacalcet. nih.govresearchgate.net In a head-to-head trial, GI adverse events were reported in 33.5% of patients in the this compound group versus 50.5% in the cinacalcet group. nih.gov Another study reported the incidence of GI-related adverse events as 18.6% for this compound compared to 32.8% for cinacalcet. researchgate.net In a Phase 2b study, no significant differences were observed in the incidence of GI adverse events among the this compound (0.5, 1, and 2 mg), placebo, and cinacalcet groups. plos.org Furthermore, the incidence of these events did not appear to increase in a dose-dependent manner with this compound. nih.gov In a study with healthy subjects, gastrointestinal disorders, including abdominal discomfort, nausea, and vomiting, were observed in 33% of subjects in the 20 mg this compound group. nih.gov

The reduced gastrointestinal side effects of this compound are attributed to several factors. This compound has a higher bioavailability compared to cinacalcet, allowing for a lower pharmacologically effective dose. nih.gov This lower dose results in less direct exposure of the drug to the gastrointestinal tract. nih.gov

Studies in animal models have provided further insight. While cinacalcet was shown to significantly delay gastric emptying in rats, this compound had no marked effect on this parameter. nih.govresearchgate.net Additionally, in miniature pigs, cinacalcet induced vomiting, whereas this compound did not, and it was observed that cinacalcet directly stimulates the vagus nerve of the GI tract, an effect that is less pronounced with this compound. nih.govresearcher.life It is hypothesized that the activation of the calcium-sensing receptor (CaSR) in the GI tract by calcimimetics contributes to these adverse events, and the reduced effect of this compound on the GI tract suggests a lower degree of stimulation. nih.gov

Gastrointestinal-Related Adverse Events (Reduced Incidence)

Drug-Drug Interaction Profile

This compound was developed with the aim of minimizing drug-drug interactions, a known issue with cinacalcet. researchgate.net

A significant advantage of this compound is its favorable drug-drug interaction profile, particularly its lack of significant effects on the Cytochrome P450 (CYP) enzyme system. researchgate.net Cinacalcet is a known strong inhibitor of CYP2D6 and is metabolized by CYP3A4, creating a potential for numerous drug interactions. plos.orgnih.gov

In contrast, in vitro studies have shown that this compound does not cause reversible inhibition of eight major CYP isozymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, and CYP3A) at clinically relevant concentrations. nih.gov While it did show competitive inhibition of CYP2D6, the effect was modest. nih.gov Although initial in vitro studies could not rule out the potential for time-dependent inhibition of CYP3A or induction of other CYP isozymes, a subsequent clinical study in healthy volunteers using a cocktail of probe substrates confirmed these findings. nih.govnih.govresearchgate.net This clinical study demonstrated that this compound had no marked effect on the pharmacokinetics of drugs that are substrates for CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A. nih.govnih.govresearchgate.net This suggests that this compound is unlikely to cause clinically significant CYP-mediated drug-drug interactions when co-administered with other medications. nih.govnih.govresearchgate.net

Cardiac Safety Considerations (e.g., QTc Interval)

The cardiac safety of this compound, particularly its effect on the corrected QT (QTc) interval, has been evaluated in clinical studies, contextualized by its mechanism of action as a calcimimetic. Calcimimetic agents lower serum calcium levels, and decreased serum calcium is a known cause of QT interval prolongation. nih.govrevistanefrologia.com

In a first-in-human Phase I study involving healthy Japanese subjects, this compound was observed to prolong the Fridericia-corrected QT interval (QTcF) in a dose-proportional manner; however, these changes were not considered clinically significant. nih.gov A key observation from this study was the negative correlation between the changes in baseline QTcF and the levels of corrected calcium, highlighting the interplay between the drug's pharmacodynamic effect on calcium and cardiac repolarization. nih.govnih.gov Similarly, a study in secondary hyperparathyroidism (SHPT) patients receiving hemodialysis found a weak correlation between QTcF prolongation and decreases in serum corrected calcium levels. nih.gov

Comparative clinical trial data provides further insight into the cardiac safety profile of this compound relative to the established calcimimetic, cinacalcet. In a Phase III study, QTc prolongation was observed after administration in both this compound and cinacalcet treatment groups, with a similar degree of prolongation noted between the two. nih.gov The incidence of the specific adverse event "QT prolonged" was found to be low. nih.gov

Long-term safety data from another Phase III study over 52 weeks also reported a low incidence of QTc prolongation. nih.gov These findings suggest that the risk of QTc prolongation associated with this compound is comparable to that of cinacalcet. nih.gov Consequently, careful monitoring of the QTc interval is considered important during treatment with this compound, similar to other calcimimetics. nih.gov

The following table summarizes the incidence of the adverse event "QT Prolonged" in Phase III clinical trials.

| Study | Treatment Group | Incidence of "QT Prolonged" Adverse Event | Severity |

| Phase III Comparative Study | This compound | 2 / 317 (0.6%) | Mild |

| Cinacalcet | 7 / 317 (2.2%) | Mild | |

| Phase III Long-Term Study (1-year) | This compound | 1 / 137 (0.7%) | Mild |

| Data sourced from a 2019 response to a commentary on a Phase I study. nih.gov |

Current Clinical Applications and Future Directions

Approved Indications and Regional Approvals

Evocalcet is a calcimimetic agent indicated for the treatment of secondary hyperparathyroidism in patients undergoing maintenance dialysis. kyowakirin.commfds.go.kr As a calcimimetic, it works by mimicking the action of calcium on the calcium-sensing receptor (CaSR) in the parathyroid glands, which suppresses the secretion of parathyroid hormone (PTH). patsnap.comontosight.ai

Initially developed in Japan, this compound received its first approval in this region in 2018 for treating SHPT in both hemodialysis and peritoneal dialysis patients. nih.gov Subsequently, it has gained approval in other regions. In 2023, it was approved in Korea for the same indication. mfds.go.kr More recently, in June 2024, the China National Medical Products Administration (NMPA) approved this compound for the treatment of SHPT in patients with chronic kidney disease on dialysis. guidetopharmacology.orgpatsnap.com

| Region/Country | Approving Body | Year of Approval | Indication |

|---|---|---|---|

| Japan | Ministry of Health, Labour and Welfare (MHLW) | 2018 | Secondary hyperparathyroidism in patients on maintenance dialysis. kyowakirin.comnih.gov |

| Korea | N/A | 2023 | Secondary hyperparathyroidism in chronic kidney failure patients undergoing dialysis. mfds.go.kr |

| China | National Medical Products Administration (NMPA) | 2024 | Secondary hyperparathyroidism in patients with chronic kidney disease on dialysis. guidetopharmacology.orgpatsnap.com |

Therapeutic Advantages and Role in SHPT Management

This compound offers several therapeutic advantages over the first-generation calcimimetic, cinacalcet (B1662232), positioning it as a valuable option in the management of SHPT. dntb.gov.ua A primary benefit is its improved gastrointestinal (GI) tolerability. kyowakirin.comdntb.gov.ua Clinical studies have demonstrated a significantly lower incidence of upper GI-related adverse events, such as nausea and vomiting, with this compound compared to cinacalcet. kyowakirin.comdntb.gov.uakyowakirin.com This improved tolerability may lead to better patient adherence to treatment, which is crucial for the long-term management of SHPT. patsnap.comnih.gov

Furthermore, this compound exhibits a more favorable pharmacokinetic profile, including higher bioavailability than cinacalcet. patsnap.comnih.gov This allows for effective PTH suppression at lower clinical doses. dntb.gov.ua Phase 3 clinical trials have established the non-inferiority of this compound to cinacalcet in achieving target intact PTH (iPTH) levels. kyowakirin.comfda.gov.tw

The management of SHPT often involves a combination of therapies. This compound can be effectively used alongside vitamin D receptor activators (VDRAs). plos.org Studies have shown that this combination therapy can lead to a greater proportion of patients achieving target corrected calcium levels and a decreased incidence of hypocalcemia. plos.orgnih.gov Additionally, this compound has been shown to decrease levels of fibroblast growth factor-23 (FGF-23), a hormone associated with adverse cardiovascular outcomes in CKD patients. plos.orgnih.gov

Strategies for Optimized this compound Dosing and Patient Management

The dosing of this compound is individualized and adjusted based on a patient's serum PTH and corrected calcium levels. plos.orgdovepress.com Treatment is typically initiated at a low dose, which is then titrated upwards to achieve and maintain the desired therapeutic range for PTH. plos.orgplos.org For instance, in clinical trials, the starting dose was often determined by the baseline serum iPTH level, with a lower starting dose for patients with lower iPTH levels. plos.orgplos.org The dose is then adjusted incrementally to control the serum iPTH level within the target range as recommended by guidelines such as those from the Japanese Society for Dialysis Therapy (JSDT). plos.org

Research has identified several factors that may predict the need for higher doses of this compound to effectively control SHPT. A post-hoc analysis of a phase 3 study revealed that patients requiring higher final doses of this compound often presented with characteristics indicative of more severe SHPT. plos.orgnih.gov

These predictive factors include:

Prior use of cinacalcet plos.orgnih.gov

Higher baseline serum levels of iPTH and corrected calcium plos.orgnih.gov

Higher baseline levels of procollagen (B1174764) type 1 N-terminal propeptide (P1NP) and intact fibroblast growth factor-23 (iFGF23) plos.orgnih.gov

Larger maximum parathyroid gland volume plos.orgnih.gov

Patients with these characteristics had a lower final achievement rate for target PTH levels, suggesting that early and aggressive management of SHPT is crucial. plos.orgnih.gov The identification of these predictive factors can help clinicians anticipate dosing needs and optimize treatment strategies for individual patients.

| Predictive Factor | Association with this compound Dose |

|---|---|

| Age | Younger age associated with higher dose requirements. plos.orgnih.gov |

| Prior Cinacalcet Use | Associated with higher dose requirements. plos.orgnih.gov |

| Baseline iPTH | Higher levels associated with higher dose requirements. plos.orgnih.gov |

| Baseline Corrected Calcium | Higher levels associated with higher dose requirements. plos.orgnih.gov |

| Baseline P1NP | Higher levels associated with higher dose requirements. plos.orgnih.gov |

| Baseline iFGF23 | Higher levels associated with higher dose requirements. plos.orgnih.gov |

| Maximum Parathyroid Gland Volume | Larger volume associated with higher dose requirements. plos.orgnih.gov |

Unanswered Questions and Future Research Trajectories

While this compound has demonstrated efficacy and a favorable safety profile for the management of SHPT, several questions remain, guiding the direction of future research.

A critical area for future investigation is the long-term impact of this compound on hard clinical endpoints such as cardiovascular events and mortality. nih.gov SHPT is a known risk factor for cardiovascular disease in CKD patients. dntb.gov.ua While calcimimetics effectively lower PTH, the direct translation of this biochemical improvement into reduced cardiovascular morbidity and mortality is yet to be conclusively established for this compound. isn-iran.ir

The EVOLVE trial, which studied cinacalcet, did not show a significant reduction in the primary composite endpoint of death or major cardiovascular events, although a secondary analysis suggested a benefit in older adults. researchgate.net Similar long-term outcome studies are needed for this compound to determine if its improved tolerability and potentially better adherence translate into superior cardiovascular protection.

The effect of this compound on bone health, specifically bone microarchitecture and fracture risk, is another important area for future research. SHPT leads to significant alterations in bone quality, increasing the risk of fractures. oup.com Preclinical studies in rats have shown that this compound can ameliorate the increased cortical porosity associated with SHPT. oup.com

However, robust clinical data in humans is needed to confirm these findings. High-resolution peripheral quantitative computed tomography (HR-pQCT) is a non-invasive imaging technique that allows for the detailed assessment of bone microarchitecture and can be used to evaluate the effects of therapies on bone structure. nih.gov Future studies utilizing such advanced imaging techniques will be crucial to understand how this compound impacts bone quality and whether it can effectively reduce the risk of fractures in the dialysis population. mdpi.com

Efficacy in Pediatric Populations with SHPT

Currently, published data on the efficacy and safety of this compound specifically in pediatric patients with secondary hyperparathyroidism (SHPT) is not available. Clinical research and regulatory approvals have primarily focused on the adult population.

The predecessor to this compound, cinacalcet, has been studied in pediatric patients and is approved by the European Medicines Agency (EMA) for treating SHPT in children over three years of age on dialysis whose condition is not adequately controlled with standard therapy cocuknefroloji.org. However, novel oral calcimimetics, including this compound, are still under development or consideration for pediatric use, and their role in this population will require dedicated clinical trials and a separate consensus on their application cocuknefroloji.org. The unique aspects of bone metabolism and growth in children necessitate specific studies to establish appropriate use and long-term effects.

Genetic Polymorphisms and Response to this compound

The influence of genetic polymorphisms on the therapeutic response to this compound is an area of ongoing research, with current understanding largely extrapolated from studies on other calcimimetics like cinacalcet.

Calcium-Sensing Receptor (CaSR) Gene Polymorphisms: Variability in patient response to calcimimetics can be influenced by single nucleotide polymorphisms (SNPs) in the Calcium-Sensing Receptor (CaSR) gene, the direct target of this compound nih.gov. For instance, studies with cinacalcet have shown that certain CaSR SNPs, such as the R990G variant, may alter drug sensitivity, with carriers of the G990 allele showing a more significant suppression of parathyroid hormone (PTH) nih.gov. While specific studies linking CaSR polymorphisms to this compound response are limited, the shared mechanism of action suggests that such genetic variations could similarly impact its efficacy jparathyroid.comspringermedizin.de.

Cytochrome P450 (CYP) Enzyme Polymorphisms: A key design feature of this compound was to minimize its interaction with the highly polymorphic cytochrome P450 (CYP) enzyme system, a known issue with earlier calcimimetics nih.gov. The first-generation calcimimetic, NPS R-568, had its clinical development halted due to its metabolism by the highly polymorphic enzyme CYP2D6 nih.gov. Its successor, cinacalcet, is metabolized by multiple CYP enzymes, including CYP3A4, CYP2D6, and CYP1A2, and is a strong inhibitor of CYP2D6, creating a risk for drug-drug interactions nih.govamegroups.org.

This compound was specifically engineered with a pyrrolidine (B122466) ring structure to reduce its affinity for and inhibitory effect on CYP2D6 nih.gov. Preclinical in vitro assays have confirmed that this compound does not cause notable inhibition of a range of CYP isozymes (including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4/5) at therapeutic concentrations nih.gov. This design aspect suggests that the impact of CYP2D6 genetic polymorphisms, which can lead to poor, extensive, or ultrarapid drug metabolism, is less of a concern for this compound compared to its predecessors nih.govnih.gov. The DrugBank database currently lists no known pharmacogenomic effects or adverse drug reactions for this compound drugbank.com.

Role in Primary Hyperparathyroidism or Parathyroid Carcinoma

This compound has been investigated for its potential role in managing hypercalcemia associated with primary hyperparathyroidism (PHPT) and parathyroid carcinoma, particularly in patients for whom surgery is not a viable option.

A Phase III, open-label, single-arm study evaluated the long-term efficacy and safety of this compound in 18 Japanese patients with PHPT, including those with intractable disease (n=13), postsurgical recurrence (n=2), and parathyroid carcinoma (n=3) jparathyroid.compatsnap.com. The primary goal was to reduce serum corrected calcium (cCa) levels to ≤10.3 mg/dL. The study confirmed the efficacy of this compound, with 77.8% of patients achieving the target calcium concentration jparathyroid.compatsnap.com.

Table 1: Efficacy of this compound in a Phase III Study of PHPT and Parathyroid Carcinoma Patients

| Parameter | Result | 95% Confidence Interval (CI) |

|---|---|---|

| Patients Achieving Target Serum cCa (≤10.3 mg/dL) | 77.8% (14 out of 18) | 52.4% - 93.6% |

| Patients with ≥1.0 mg/dL Decrease in Serum cCa | 66.7% (12 out of 18) | 41.0% - 86.7% |

Data sourced from a 52-week, open-label, multicenter Phase III study. jparathyroid.com

Case reports have further detailed the use of this compound in controlling severe hypercalcemia due to parathyroid carcinoma nih.govbioscientifica.comresearchgate.net. In one case, a patient with refractory hypercalcemia from parathyroid carcinoma was successfully managed with a rapid increase in the this compound dose, which allowed for the prompt correction of serum calcium, enabling safe surgical intervention nih.govbioscientifica.com. While effective in many cases, some patients with parathyroid carcinoma may prove refractory to treatment patsnap.com. Combination therapies, for instance using this compound with denosumab and the multikinase inhibitor sorafenib, have been explored as a potential management option for refractory hypercalcemia in recurrent parathyroid carcinoma rsdjournal.orgnih.gov.

Real-World Evidence Studies

Real-world data, primarily from Japan where this compound was first approved, have provided insights into its long-term effectiveness and tolerability in clinical practice.

A five-year prospective cohort study followed 147 chronic hemodialysis patients with SHPT who were switched from cinacalcet to a low starting dose of this compound drugbank.com. Over the five-year period, key markers of SHPT remained stable and well-managed.

Table 2: Key Findings from a 5-Year Real-World Study of this compound

| Parameter | Observation |

|---|---|

| Median this compound Dose | Remained stable at 2 mg/day from year 1 to year 5 |

| Serum Parathyroid Hormone | No significant change compared to baseline (at time of switch) |

| Serum Corrected Calcium | Remained stable over the 5-year period |

| Serum Phosphorus | Remained stable over the 5-year period |

Data from a prospective cohort study of 147 hemodialysis patients switched from cinacalcet to this compound. drugbank.com

This study concluded that SHPT can be effectively managed with low-dose this compound over the long term drugbank.com. Another real-world study involving 147 patients switched from cinacalcet found that while serum intact PTH levels initially increased for a few months, they stabilized thereafter, and the proportion of patients reporting upper gastrointestinal symptoms decreased significantly springermedizin.de.

A post-hoc analysis of a phase III trial compared the efficacy of this compound in patients with no prior cinacalcet use ("nonusers") versus those who had previously been treated with it ("users") researchgate.net. The results showed that this compound was effective in both groups, although users, who tended to have more severe SHPT at baseline, required higher doses. Notably, a significant reduction in the largest parathyroid gland volume was observed in nonusers, suggesting that initiating treatment with this compound in the earlier stages of SHPT may be more effective in this regard researchgate.net.

Development of CaSR Bioimaging Probes for Research

The chemical scaffold of this compound has proven to be an excellent foundation for developing novel research tools, specifically fluorescent probes for bioimaging the Calcium-Sensing Receptor (CaSR) x-mol.netnewdrugapprovals.org. The lack of effective molecular tools to visualize CaSR in tissues has been a significant barrier in research.

Recently, scientists have designed and synthesized probes by conjugating this compound with silicon-rhodamine (SiR), a fluorescent dye x-mol.netnewdrugapprovals.orgkyowakirin.com. These new probes, named EvoSiR4 and EvoSiR6 , demonstrated significantly increased potency for CaSR compared to the parent compound, this compound x-mol.netnewdrugapprovals.org.

Table 3: Potency of this compound-Based Fluorescent Probes

| Compound | EC50 Value (nM) | Potency Increase vs. This compound |

|---|---|---|

| This compound | 243 ± 15 | - |

| EvoSiR4 | ~40 | ~6-fold |

| EvoSiR6 | ~40 | ~6-fold |

EC50 values determined in a FLIPR-based cellular functional assay. x-mol.netnewdrugapprovals.org

These EvoSiR probes have been successfully used for:

In vitro labeling: Efficiently labeling CaSR on overexpressing cell lines x-mol.netnewdrugapprovals.org.

Ex vivo labeling: Demonstrating specific fluorescence in human parathyroid tissues x-mol.netnewdrugapprovals.orgkyowakirin.com.

In vivo imaging: Specifically labeling neuromasts, which have high CaSR expression, in live zebrafish embryos x-mol.netnewdrugapprovals.orgkyowakirin.com.

The development of these this compound-based probes represents a significant advancement, providing versatile small-molecule tools for biomedical research into the diverse roles of CaSR in both calcium-related and other diseases where traditional antibody-based methods are not suitable x-mol.netnewdrugapprovals.org.

常见问题

Q. What is the pharmacological mechanism of evocalcet in modulating calcium metabolism?

this compound is a calcium-sensing receptor (CaSR) agonist that inhibits parathyroid hormone (PTH) secretion by activating CaSR on parathyroid cells. In vitro studies using hCaR-HEK293 cells demonstrated that this compound induces concentration-dependent increases in intracellular calcium ([Ca²⁺]i) with an EC₅₀ of 92.7 nM, confirming its potent CaSR agonism . This mechanism reduces serum PTH levels, correcting calcium and phosphorus imbalances in patients with secondary hyperparathyroidism (SHPT) .

Q. What experimental models are recommended for evaluating this compound’s efficacy in SHPT?

- Clinical models : Phase 2b randomized, double-blind, placebo-controlled trials in Japanese hemodialysis patients with SHPT, focusing on iPTH reduction, corrected calcium levels, and safety .

- Preclinical models : Adenine-induced chronic kidney disease (CKD) rats with SHPT, used to study ectopic calcification (aorta, heart, kidney) and parathyroid hyperplasia .

- In vitro models : HEK293 cells stably expressing human CaSR for mechanistic studies .

Q. How is the optimal starting dose of this compound determined in clinical research?

The starting dose (1 mg) was identified through a Phase 2b dose-finding study (0.5, 1, and 2 mg this compound vs. cinacalcet). Efficacy was assessed via iPTH reduction (≥30% decrease in 39.3% of patients at 2 mg) and safety via adverse event (AE) rates. The 1 mg dose balanced efficacy (iPTH <240 pg/mL in 36.7% of patients) with a lower risk of hypocalcemia compared to higher doses .

Advanced Research Questions

Q. How can contradictions in this compound’s dose-response data between preclinical and clinical studies be resolved?

- Pharmacokinetic bridging : this compound exhibits dose-proportional pharmacokinetics in humans (linear up to 20 mg single dose), whereas preclinical rat models show higher sensitivity (effective dose ≥0.03 mg/kg) due to species-specific bioavailability differences .

- Statistical adjustments : Use mixed-effects models to account for inter-study variability, such as differences in baseline iPTH levels or renal function .

Q. What methodological considerations are critical for quantifying this compound in pharmaceutical formulations?

- Analytical technique : High-performance liquid chromatography (HPLC) with UV/PDA detection, using a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) .

- Validation parameters : Precision (RSD <2%), accuracy (98–102% recovery), and sensitivity (LOQ ≤0.1 µg/mL) per ICH guidelines .

- Sample preparation : Solubilize this compound in DMF or acetonitrile, avoiding aqueous solvents due to low solubility .

Q. How does this compound’s cytochrome P450 (CYP) interaction profile influence clinical trial design?

Unlike cinacalcet (a CYP2D6 inhibitor), this compound shows no substantial CYP inhibition in vitro, reducing the need for drug-drug interaction (DDI) studies. Researchers should still monitor concomitant medications metabolized by CYP3A4/5, as this compound’s weak induction potential was not fully excluded in early-phase trials .

Q. What strategies are effective for analyzing this compound’s impact on ectopic calcification in vivo?

- Histopathological analysis : Stain tissues (aorta, kidney) with Alizarin Red or von Kossa to quantify calcium deposits .

- Biochemical assays : Measure calcium and phosphorus content in ectopic tissues via atomic absorption spectroscopy .

- Parathyroid histology : Use immunohistochemistry (Ki-67 staining) to assess hyperplasia suppression .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。